molecular formula C19H26N2O3 B4302718 octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate

octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate

Cat. No. B4302718
M. Wt: 330.4 g/mol
InChI Key: CIRMNNFYYOTKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate, commonly known as QNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. QNB is a carbamate derivative that has been synthesized through various methods and has been extensively studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

QNB acts as a competitive antagonist of muscarinic acetylcholine receptors by binding to the receptor site and preventing acetylcholine from binding. This results in a decrease in the activity of these receptors, which can lead to a variety of physiological effects depending on the specific receptor subtype and the location of the receptor in the body.
Biochemical and Physiological Effects:
QNB has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholine-induced contractions in smooth muscle, the inhibition of acetylcholine-induced secretion in salivary glands, and the inhibition of acetylcholine-induced stimulation of the heart. Additionally, QNB has been shown to have antipsychotic effects and has been used to treat conditions such as schizophrenia.

Advantages and Limitations for Lab Experiments

QNB has several advantages for use in laboratory experiments, including its high potency and specificity for muscarinic receptors. However, QNB also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research involving QNB, including the development of novel drugs that target muscarinic receptors, the study of the role of these receptors in various physiological processes, and the investigation of the potential therapeutic uses of QNB in various diseases and conditions. Additionally, further research is needed to fully understand the potential side effects and toxicity of QNB and to develop safe and effective protocols for its use in laboratory experiments.

Scientific Research Applications

QNB has been widely used in scientific research for its potential use as a pharmacological tool, particularly in neuroscience. QNB is a potent antagonist of muscarinic acetylcholine receptors, which are involved in various physiological processes, including learning and memory, attention, and movement control. QNB has been used to study the role of muscarinic receptors in these processes and to develop novel drugs that target these receptors.

properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-methylbenzoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-14-7-9-15(10-8-14)18(22)20-19(23)24-13-16-5-4-12-21-11-3-2-6-17(16)21/h7-10,16-17H,2-6,11-13H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRMNNFYYOTKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=O)OCC2CCCN3C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-methylbenzoyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate
Reactant of Route 2
octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate
Reactant of Route 3
Reactant of Route 3
octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate
Reactant of Route 4
Reactant of Route 4
octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate
Reactant of Route 5
Reactant of Route 5
octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate
Reactant of Route 6
Reactant of Route 6
octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.